molecular formula C14H15ClN4O B2353840 2-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]ethanamine;hydrochloride CAS No. 2415562-75-1

2-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]ethanamine;hydrochloride

Cat. No.: B2353840
CAS No.: 2415562-75-1
M. Wt: 290.75
InChI Key: KCCHXJHPOLCESK-UHFFFAOYSA-N
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Description

2-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]ethanamine;hydrochloride is a compound that features a 1,2,4-oxadiazole ring, a pyrrole ring, and an ethanamine group. The 1,2,4-oxadiazole ring is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]ethanamine typically involves the cyclodehydration of N-[(2-aminobenzoyl)oxy]benzimidamide in the presence of a base such as NaOH in DMSO at room temperature . This method allows for the efficient formation of the 1,2,4-oxadiazole ring without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce various functional groups onto the oxadiazole or pyrrole rings.

Scientific Research Applications

2-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]ethanamine involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]ethanamine is unique due to its combination of a 1,2,4-oxadiazole ring and a pyrrole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O.ClH/c15-8-10-18-9-4-7-12(18)14-16-13(17-19-14)11-5-2-1-3-6-11;/h1-7,9H,8,10,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOMZWCYYUNTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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